molecular formula C14H14N4O3 B2572967 N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034362-98-4

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No. B2572967
CAS RN: 2034362-98-4
M. Wt: 286.291
InChI Key: WWKKWYUOLVIJEI-UHFFFAOYSA-N
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Description

“N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. Compounds with similar structures are often used in the development of pharmaceuticals and industrial applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “4-amino-N-(4-carbamoylphenyl)benzamide” have been synthesized using a two-step process involving the reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Similar compounds have been involved in reactions such as protodeboronation .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for handling instructions .

Future Directions

The future directions for research on this compound would depend on its specific applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-12-7-11(16-8-17-12)14(20)18-10-5-3-9(4-6-10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKWYUOLVIJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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